molecular formula C3H6BrClN4 B1383807 3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride CAS No. 2173101-14-7

3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride

Cat. No. B1383807
CAS RN: 2173101-14-7
M. Wt: 213.46 g/mol
InChI Key: MQDXYYPKWTXBMR-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine is a chemical compound with the CAS Number: 1365957-74-9 . It has a molecular weight of 177 . The compound is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H5BrN4/c1-8-3(5)6-2(4)7-8/h1H3,(H2,5,6,7) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.99 g/mol . It has a density of 1.93g/cm3 and a boiling point of 255.9ºC at 760mmHg . The compound is a solid .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study focused on the synthesis and structural analysis of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, showcasing the specificity and regioselectivity of acetylation reactions for these derivatives. It also detailed the spectroscopic, structural, and conformational characteristics of the synthesized compounds, which are crucial for understanding the properties and potential applications of these molecules in various fields of chemistry and material science (Dzygiel et al., 2004).

Biological and Medicinal Chemistry

  • A research team designed and synthesized a series of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products, evaluating them as potential inhibitors of 15-lipoxygenase. This enzyme is involved in various inflammatory and allergic reactions, making these compounds significant for potential therapeutic applications (Asghari et al., 2015).

Microwave-Assisted Organic Synthesis

  • An innovative microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides was reported, highlighting the role of 1,2,4-triazole as a crucial scaffold in medicinal and agricultural chemistry. The study presented a faster and more efficient approach to synthesize these compounds, which are valuable building blocks in the synthesis of various biologically active molecules (Tan, Lim, & Dolzhenko, 2017).

Crystal Structure Analysis

  • The crystal structure and characterization of 3-methyl-1H-1,2,4-triazole-5-amine acetate were extensively studied. This research provides valuable insights into the molecular structure and properties of triazole derivatives, which are important for understanding their reactivity and potential applications in various fields, including pharmaceuticals and materials science (Almeida et al., 2022).

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Future Directions

The compound is used as a ligand for transition metals to create coordination complexes . It is also part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters . This suggests potential future directions in the field of coordination chemistry and synthetic organic chemistry.

Mechanism of Action

The mechanism of action, pharmacokinetics, and other properties of a specific triazole compound can vary greatly depending on its structure and the presence of other functional groups . Therefore, without specific studies on “3-Bromo-1-methyl-1h-1,2,4-triazol-5-amine hydrochloride”, it’s difficult to provide detailed information.

Biochemical Analysis

Biochemical Properties

3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as an intermediate in the synthesis of substituted triazoles, which are important in medicinal chemistry . It interacts with enzymes involved in the synthesis and modification of nucleic acids and proteins, potentially affecting their activity and stability. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cell proliferation and survival rates . Additionally, it can impact metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound binds to the active site of enzymes, forming stable complexes that either enhance or inhibit their catalytic activity . This binding can lead to changes in the conformation of the enzyme, affecting its ability to interact with substrates and other cofactors. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness in laboratory settings. Studies have shown that this compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light and moisture . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative changes in gene expression and metabolic activity. These temporal effects highlight the importance of proper storage and handling to maintain the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological activity occurs. This dosage-dependent response underscores the importance of careful dosage optimization in experimental studies to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s interaction with metabolic enzymes can affect the levels of key metabolites, thereby influencing the overall metabolic flux within the cell. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins can sequester the compound within certain tissues, affecting its overall distribution and localization. These transport and distribution mechanisms are essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

5-bromo-2-methyl-1,2,4-triazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4.ClH/c1-8-3(5)6-2(4)7-8;/h1H3,(H2,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDXYYPKWTXBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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